Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride
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Overview
Description
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a bromophenyl group and a methylamino group attached to an acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromophenylacetic acid or its derivatives.
Reaction Steps: The bromophenyl group is first activated, followed by the introduction of the methylamino group. This can be achieved through a series of reactions including esterification and amine substitution.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a less oxidized form.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted phenyl compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be used in the development of new drugs, especially those targeting specific biological pathways. Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, while the methylamino group can influence the biological activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the methylamino group.
Methyl 2-(2-chlorophenyl)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(2-iodophenyl)acetate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride is unique due to the presence of both the bromophenyl and methylamino groups, which can provide distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWYOMKGSNXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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